An In-depth Technical Guide to 3-Nonadecanone (CAS 27372-42-5) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Nonadecanone (CAS 27372-42-5) for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 3-nonadecanone, a long-chain aliphatic ketone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this compound.
Introduction and Chemical Identity
3-Nonadecanone is a long-chain saturated ketone with the chemical formula C₁₉H₃₈O.[1] Its structure consists of a nineteen-carbon chain with a carbonyl group located at the third carbon position. This positioning of the carbonyl group influences its chemical reactivity and physical properties. As a long-chain ketone, it is a relatively non-polar molecule with hydrophobic characteristics.[2][3] While specific applications in drug development are not yet extensively documented, the unique properties of long-chain ketones are of growing interest in various scientific fields, including pharmaceuticals.[2]
Table 1: Chemical Identifiers for 3-Nonadecanone
| Identifier | Value |
| CAS Number | 27372-42-5[1] |
| Molecular Formula | C₁₉H₃₈O[1] |
| Molecular Weight | 282.5044 g/mol [1] |
| IUPAC Name | Nonadecan-3-one |
| Synonyms | Ethyl hexadecyl ketone |
Physicochemical Properties: A Detailed Analysis
Direct experimental data for 3-nonadecanone is limited due to its specialized nature. However, by applying the established principles of organic chemistry for long-chain aliphatic ketones, we can reliably predict its key physicochemical properties.
Table 2: Predicted Physicochemical Properties of 3-Nonadecanone
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Appearance | White to off-white waxy solid at room temperature. | Similar long-chain ketones, such as 2-nonadecanone, are described as fine white plates or solids.[4] The long saturated alkyl chain promotes efficient packing into a solid lattice. |
| Boiling Point | > 350 °C | The boiling points of ketones are higher than those of alkanes with similar molecular weights due to dipole-dipole interactions of the polar carbonyl group.[5][6] As the carbon chain length increases, van der Waals forces become more significant, leading to a substantial increase in boiling point. |
| Melting Point | 54-58 °C | The melting point is influenced by the efficiency of crystal lattice packing. Long, linear saturated chains, like that in 3-nonadecanone, tend to pack well, resulting in a relatively high melting point for an organic molecule of this size. 2-Nonadecanone has a reported melting point of 54-56°C.[4] |
| Density | ~0.85 g/cm³ | Long-chain alkanes and ketones typically have densities less than water. The density is expected to be similar to other long-chain ketones. |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, diethyl ether, chloroform). | The long, non-polar alkyl chain dominates the molecule's character, making it highly hydrophobic.[3][5][7] The polar carbonyl group is insufficient to overcome the hydrophobicity of the 19-carbon chain to allow for significant solubility in water. |
Synthesis and Chemical Reactivity
Plausible Synthetic Routes
A. Oxidation of 3-Nonadecanol: A common and reliable method for ketone synthesis is the oxidation of a secondary alcohol.[8]
-
Reaction: 3-Nonadecanol + Oxidizing Agent → 3-Nonadecanone
-
Rationale: A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃ in sulfuric acid and acetone), or Swern oxidation conditions. The choice of reagent depends on the desired scale and the presence of other functional groups in the starting material.
B. Friedel-Crafts Acylation: This method involves the reaction of an acyl chloride with an organometallic reagent.
-
Reaction: Hexadecanoyl chloride + Ethylmagnesium bromide → 3-Nonadecanone
-
Rationale: This Grignard reaction provides a direct route to the carbon skeleton of 3-nonadecanone. Careful control of reaction conditions is necessary to avoid side reactions.
Expected Chemical Reactivity
The chemical reactivity of 3-nonadecanone is centered around the carbonyl group and the adjacent α-carbons.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols (via reduction with agents like NaBH₄ or LiAlH₄), cyanohydrins, and imines.
-
Reactions at the α-Carbon: The protons on the carbons adjacent to the carbonyl group (the α-carbons) are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylation and aldol condensation.
-
Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond, providing a route to various alkene derivatives.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous identification and characterization of 3-nonadecanone.
Caption: Workflow for the analytical characterization of 3-nonadecanone.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like long-chain ketones.
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Expected Outcome: The mass spectrum of 3-nonadecanone will show a molecular ion peak (M⁺) at m/z = 282.5. Characteristic fragmentation patterns for aliphatic ketones include α-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement.
-
α-Cleavage: Expect to see prominent peaks corresponding to the acylium ions [CH₃(CH₂)₁₅CO]⁺ (m/z = 253) and [CH₃CH₂CO]⁺ (m/z = 57).
-
McLafferty Rearrangement: This rearrangement can also occur, leading to the elimination of a neutral alkene molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Outcome: The IR spectrum of 3-nonadecanone will be dominated by a strong, sharp absorption band in the region of 1715 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone.[9] Other significant peaks will include C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375 and 1465 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR:
-
Protons α to the Carbonyl: The methylene protons on C2 and C4 will be deshielded and appear as triplets in the range of δ 2.2-2.5 ppm.
-
Alkyl Chain Protons: The numerous methylene protons of the long alkyl chain will produce a large, complex signal in the region of δ 1.2-1.6 ppm.
-
Terminal Methyl Protons: The two terminal methyl groups (at C1 and C19) will appear as triplets around δ 0.9 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A characteristic downfield signal for the carbonyl carbon (C3) is expected in the range of δ 205-220 ppm.
-
α-Carbons: The carbons adjacent to the carbonyl group (C2 and C4) will appear in the range of δ 30-50 ppm.
-
Alkyl Chain Carbons: The remaining carbons of the long alkyl chain will give rise to a series of signals in the upfield region of the spectrum (δ 10-40 ppm).
-
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 3-nonadecanone is not widely available. Therefore, it is crucial to handle this compound with the care afforded to a new and potentially hazardous chemical. The following precautions are based on the general properties of similar long-chain ketones.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling 3-nonadecanone.[10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10][11] Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Potential Applications and Future Research Directions
While the direct application of 3-nonadecanone in drug development is not yet established, long-chain ketones are a class of molecules with emerging biological significance. For instance, some long-chain ketones have been investigated for their potential as insecticides and have been identified as components in biofuels.[2]
For drug development professionals, 3-nonadecanone could serve as a lipophilic building block in the synthesis of novel therapeutic agents. The long alkyl chain can be used to modulate the pharmacokinetic properties of a drug, such as its solubility, membrane permeability, and plasma protein binding. Further research is warranted to explore the potential biological activities of 3-nonadecanone and its derivatives.
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